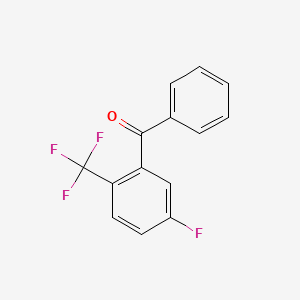
5-Fluoro-2-(trifluoromethyl)benzophenone
Overview
Description
5-Fluoro-2-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4O . It is a type of benzophenone, which is a class of compounds that are widely used in medicinal chemistry due to their prevalence in naturally occurring bioactive compounds .
Synthesis Analysis
The synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid, a compound similar to this compound, has been reported. The synthesis involves iodination/Kornblum oxidation, intermolecular dehydration condensation, and an iodine-mediated intramolecular cyclization/aromatization sequence . Another synthetic strategy involves fluorination and fluoroalkylation, which are major strategies used for the construction of carbon-fluorine bonds .Molecular Structure Analysis
The molecular structure of this compound consists of a benzophenone core with a fluorine atom and a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis
The molecular weight of this compound is 268.21 g/mol . It has a topological polar surface area of 17.1 Ų . The exact physical properties such as melting point, boiling point, and density are not mentioned in the search results.Mechanism of Action
FTFB's mechanism of action is not well understood. However, it is believed that FTFB acts as a photo-initiator, which means that it can initiate chemical reactions when exposed to light. This property of FTFB makes it useful in various photochemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of FTFB. However, studies have shown that FTFB is not toxic to cells and does not cause any significant adverse effects in mammals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FTFB in lab experiments is its high purity and stability, which makes it easy to handle and store. FTFB is also relatively inexpensive and readily available. However, FTFB's limited solubility in water can be a limitation for some experiments.
Future Directions
There are several future directions for research on FTFB. One potential direction is the development of new synthetic methods for FTFB that are more efficient and environmentally friendly. Another direction is the exploration of FTFB's potential applications in the field of photodynamic therapy, which is a type of cancer treatment that uses light to activate photosensitizing agents. Additionally, FTFB's potential use as a photo-initiator in the development of new materials, such as nanomaterials and polymers, is an area of interest for future research.
Scientific Research Applications
FTFB has been extensively studied for its potential applications in various research fields, including organic synthesis, material science, and medicinal chemistry. FTFB is commonly used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. FTFB has also been used in the development of new materials, such as liquid crystals and polymers.
Safety and Hazards
properties
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-10-6-7-12(14(16,17)18)11(8-10)13(19)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSLVJMOCDYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



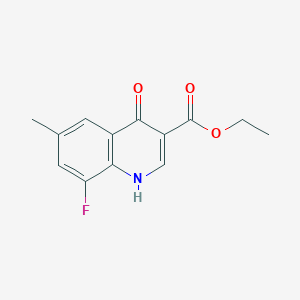
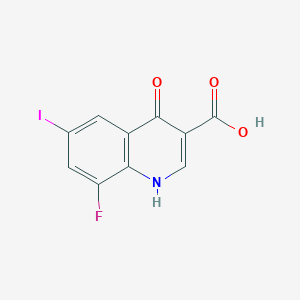

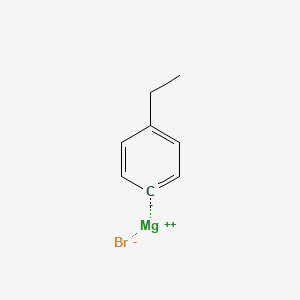
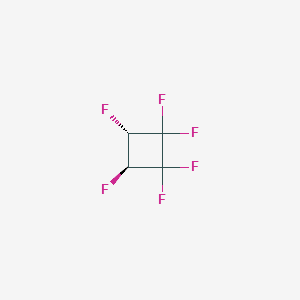
![2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040685.png)
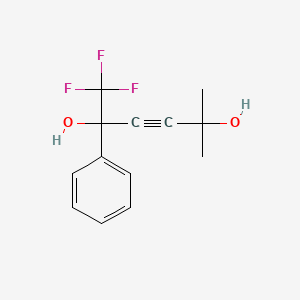
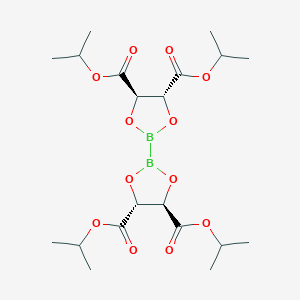
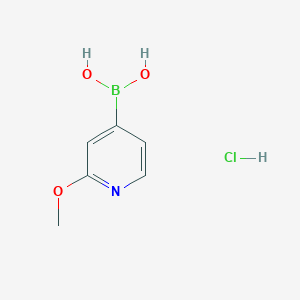


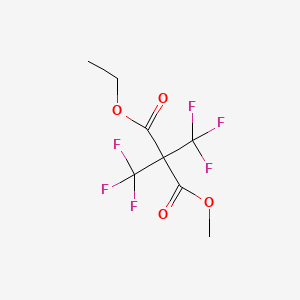
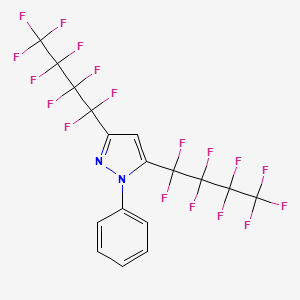
![Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate](/img/structure/B3040698.png)